molecular formula C16H16N2O B1624252 4-(4-Methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine CAS No. 283610-65-1

4-(4-Methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine

Cat. No. B1624252
M. Wt: 252.31 g/mol
InChI Key: DZBSMRWHLYTOMW-UHFFFAOYSA-N
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Description

The compound “4-(4-Methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine” is a benzodiazepine derivative with a methoxyphenyl group at the 4-position . Benzodiazepines are a class of psychoactive drugs with varying sedative, hypnotic, anxiolytic, anticonvulsant, muscle relaxant, and amnesic properties .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a one-pot synthesis of tetra-substituted imidazole, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL), was reported by the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For example, the conformer analysis of isomer structures of para-, meta-, and ortho 4-methoxyphenyl piperazine molecules was performed using the Spartan 08 package program .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the title compound, 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline, was characterized by single crystal X-ray diffraction .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, nonlinear optical properties, Mulliken population analysis, molecular electrostatic potential map, thermodynamic properties, and UV–Vis spectral analysis of isomers of the N-(4-methoxyphenyl) piperazine molecule were predicted using the density functional theory (DFT) and TD-DFT/B3LYP/6-311++G(d,p) methods .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of 1,5-Benzothiazepines : A study discussed the synthesis of 8-Substituted-2,5-dihydro-2-(4-N-dimethylaminophenyl)-4-(4-methoxyphenyl)-1,5-benzothiazepines, including characterization using elemental analysis, IR, 1H NMR, and mass spectral studies (Pant et al., 1998).

Pharmacological Research

  • Diltiazem Synthesis : Research on the resolution of a 3-(4-methoxyphenyl)glycidic acid ester led to the synthesis of diltiazem, a 1,5-benzothiazepine derivative, indicating its significance in pharmacological synthesis (Yamada et al., 1998).
  • Anxiolytics Development : A study synthesized various heterocyclic carboxylic esters, including compounds related to 4-(4-methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine, as potential anxiolytics with reduced sedative effects (Clements-Jewery et al., 1988).

Chemical Analysis and Structural Studies

  • Mechanism and Stereochemistry : Research focused on the synthesis and stereochemistry of β-lactam derivatives of 2,4-disubstituted-2,3-dihydro-benzo[1,4]diazepines, revealing insights into the formation mechanisms of these compounds (Wang et al., 2001).

Other Applications

  • Antibacterial Evaluation : A study evaluated the antibacterial properties of 8-Substituted-2,3-Dihydro-4-(2,4-Dihydroxyphenyl)-2-(4-Methoxyphenyl)-1,5-Benzothiazepines, highlighting the compound's relevance in antibacterial research (Bairwa & Sharma, 2016).

Safety And Hazards

The safety and hazards of similar compounds have been reported. For instance, the safety data sheet for 4-Methoxyphenol indicates that it is harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, is toxic to aquatic life, and has long-lasting effects on aquatic life .

Future Directions

The future directions of research involving similar compounds have been suggested. For instance, slow-releasing H2S donor, GYY4137, and other phosphorothioate-based H2S donors are potent tools to study the biological functions of H2S. More work needs to be performed on these new compounds to unravel the mechanisms behind H2S release and pace of its discharge, as well as to define the effects of by-products of donors after H2S liberation .

properties

IUPAC Name

4-(4-methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-19-13-8-6-12(7-9-13)14-10-11-17-15-4-2-3-5-16(15)18-14/h2-9,17H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBSMRWHLYTOMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3NCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50443807
Record name 4-(4-Methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine

CAS RN

283610-65-1
Record name 4-(4-Methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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